molecular formula C18H15NO3 B1149992 Oxaprozin D4

Oxaprozin D4

Cat. No.: B1149992
M. Wt: 297.3 g/mol
InChI Key: OFPXSFXSNFPTHF-AREBVXNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wy-21743 D4, also known as Oxaprozin D4, is a deuterium-labeled version of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Oxaprozin. The deuterium labeling helps in tracking the compound within biological systems due to its distinct mass difference from the non-labeled version .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Wy-21743 D4 involves the incorporation of deuterium atoms into the Oxaprozin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the following steps:

Industrial Production Methods

Industrial production of Wy-21743 D4 follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Wy-21743 D4, like its non-labeled counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Wy-21743 D4 is widely used in scientific research for various applications:

Mechanism of Action

Wy-21743 D4, like Oxaprozin, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. The deuterium labeling does not alter the mechanism of action but aids in tracking the compound within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Wy-21743 D4 is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This feature distinguishes it from other similar NSAIDs that do not have deuterium labeling .

Properties

Molecular Formula

C18H15NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2,2,3,3-tetradeuterio-3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid

InChI

InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)/i11D2,12D2

InChI Key

OFPXSFXSNFPTHF-AREBVXNXSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3

Isomeric SMILES

[2H]C([2H])(C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C([2H])([2H])C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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